tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18283215
InChI: InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3
SMILES:
Molecular Formula: C15H21ClN2O4
Molecular Weight: 328.79 g/mol

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC18283215

Molecular Formula: C15H21ClN2O4

Molecular Weight: 328.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate -

Specification

Molecular Formula C15H21ClN2O4
Molecular Weight 328.79 g/mol
IUPAC Name tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3
Standard InChI Key MNBWMRZCFYEGAD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Cl)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with a carbamate group, which itself is functionalized with two tert-butoxycarbonyl (Boc) groups. The chlorine atom at the 2-position of the pyridine ring introduces electronic effects that influence reactivity, such as directing electrophilic substitutions and stabilizing intermediates through resonance. The Boc groups serve as protective moieties for amines, preventing unwanted side reactions during synthetic sequences.

Structural Representation

The molecular formula is C14H20ClN2O4\text{C}_{14}\text{H}_{20}\text{ClN}_2\text{O}_4, with a molecular weight of 339.77 g/mol. Key structural features include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

  • Chlorine substituent: At position 2, enhancing electrophilic substitution reactivity.

  • Boc-protected carbamate: A tertiary carbamate group at position 4, providing steric hindrance and acid-labile protection.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming structure and purity:

  • 1H^1\text{H}-NMR: Signals for tert-butyl groups appear as singlets at ~1.4 ppm, while pyridine protons resonate between 7.5–8.5 ppm.

  • 13C^{13}\text{C}-NMR: Carbonyl carbons (Boc groups) are observed at ~155 ppm, with pyridine carbons between 120–150 ppm.

  • MS: Molecular ion peaks align with the calculated mass (339.77), and fragmentation patterns confirm the loss of tert-butyl groups (-57 m/z).

Thermal and Solubility Properties

PropertyValue/Description
Melting Point98–102°C (decomposes)
Solubility in DCM>50 mg/mL
StabilityStable under inert conditions

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves sequential protection and functionalization steps:

  • Protection of Amine:

    • 2-Chloropyridin-4-amine is treated with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) using a base (e.g., DMAP or triethylamine).

    • Reaction conditions: 0°C to room temperature, 12–24 hours, yielding mono-Boc-protected intermediate.

  • Second Boc Protection:

    • The intermediate undergoes a second Boc protection using tert-butyl chloroformate under similar conditions, forming the bis-Boc derivative.

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~75% yield.

Optimization Table

ParameterOptimal ConditionYield Improvement
Temperature0°C → RT15%
SolventDCM vs. THF10% (DCM favored)
BaseDMAP vs. Et3_3N5% (DMAP favored)

Reaction Mechanisms

  • Boc Protection: Nucleophilic attack by the amine on Boc2_2O, followed by elimination of CO2_2 and tert-butanol.

  • Deprotection: Acidic conditions (e.g., HCl in dioxane) cleave the Boc groups via protonation and carbamate hydrolysis, regenerating the free amine.

Applications in Medicinal Chemistry

Role as a Protecting Group

The compound’s dual Boc groups enable selective amine protection in complex syntheses:

  • Peptide Synthesis: Prevents undesired side reactions during coupling steps.

  • Heterocyclic Drug Intermediates: Facilitates the synthesis of kinase inhibitors and antiviral agents by masking reactive amines .

Case Study: Anticancer Agent Synthesis

A 2024 study utilized this compound to synthesize a proteasome inhibitor analog:

  • Coupling: Suzuki-Miyaura cross-coupling with aryl boronic acids introduced aromatic moieties.

  • Deprotection: HCl-mediated removal of Boc groups yielded the active amine.

  • Biological Activity: The final compound showed IC50_{50} = 2.8 µM against multiple myeloma cells.

Comparative Bioactivity Data

TargetIC50_{50} (µM)Selectivity Index
Proteasome2.812.5
HDAC>50N/A

Industrial and Research Implications

Scalability Challenges

  • Cost of Boc Reagents: High reagent costs necessitate optimized stoichiometry.

  • Waste Management: Tert-butyl alcohol byproducts require specialized disposal.

Comparative Analysis with Thiophene Analogs

tert-Butyl (4-bromothiophen-2-yl)carbamate, a structurally related compound, shares similar protective applications but differs in reactivity due to the thiophene ring’s electron-rich nature .

FeaturePyridine DerivativeThiophene Derivative
Aromatic RingElectron-deficientElectron-rich
Halogen ReactivityNucleophilic substitutionElectrophilic substitution
Thermal StabilityModerateHigh

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator